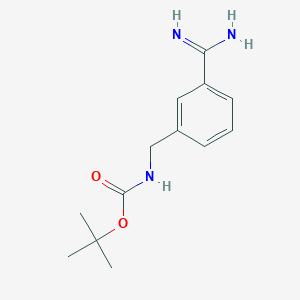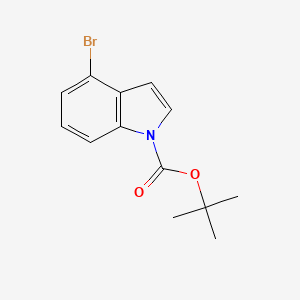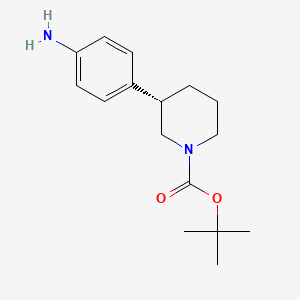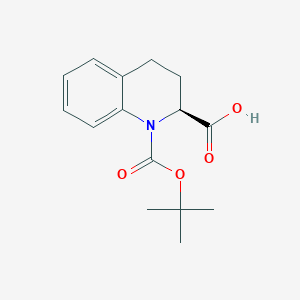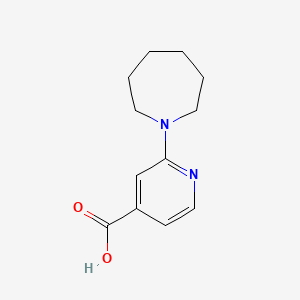![molecular formula C7H15Cl2N3S B1519930 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride CAS No. 1158234-43-5](/img/structure/B1519930.png)
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride
Vue d'ensemble
Description
“N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3S . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H15Cl2N3S . This indicates that the molecule contains seven carbon atoms, fifteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 244.19 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the resources .Applications De Recherche Scientifique
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride has significant scientific research applications across various domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry studies.
Biology: Applied in the study of enzyme mechanisms, particularly those involving thiazole-containing substrates or inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and as a precursor in the manufacture of certain polymers.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride typically involves multi-step reactions, starting with the formation of the thiazole ring. This is achieved through cyclization reactions involving thioamides and α-haloketones. Subsequent steps include the introduction of the aminomethyl group, followed by N-methylation to yield the dimethylamine derivative. The reaction conditions often require controlled temperatures, use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory procedures to large reactors, ensuring consistency and purity. Process optimization focuses on maximizing yield while minimizing by-products. Techniques such as crystallization, filtration, and solvent extraction are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, primarily affecting the thiazole ring or the aminomethyl group, leading to products such as sulfoxides or imines.
Reduction: Reduction reactions typically target the thiazole ring or the amino groups, potentially converting them to more saturated derivatives.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, replacing one of the methyl groups with various substituents, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds are often utilized in substitution reactions.
Major Products:
Oxidation: Sulfoxides or imines.
Reduction: Saturated thiazole derivatives or amines.
Substitution: Varied derivatives depending on the substituents introduced.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: It can bind to enzyme active sites, particularly those involving thiazole-like structures, inhibiting their activity.
Cellular Pathways: The aminomethyl and dimethylamine groups can interact with cellular receptors or transporters, modulating signaling pathways or cellular uptake.
Comparaison Avec Des Composés Similaires
Compared to similar thiazole-based compounds, N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride stands out due to its distinct structure and functionalities:
This compound vs. Thiamine (Vitamin B1): Both contain a thiazole ring, but thiamine has a pyrimidine ring and lacks the dimethylamine group, resulting in different biochemical roles.
This compound vs. Thiazole: Thiazole is the simpler, unsubstituted form, which lacks the additional functional groups that confer specific reactivity and applications to this compound.
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-10(2)4-7-9-6(3-8)5-11-7;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQVKPKAXWKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



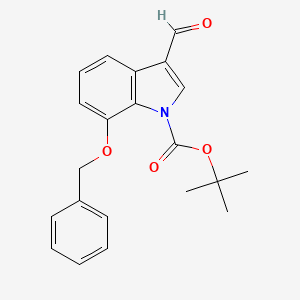
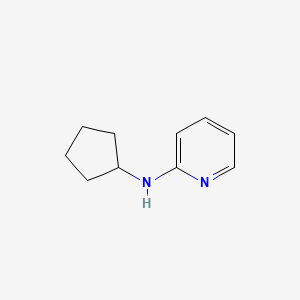
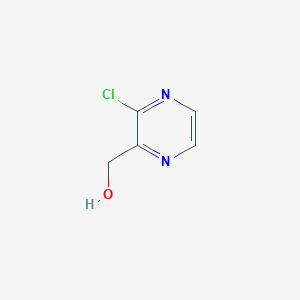
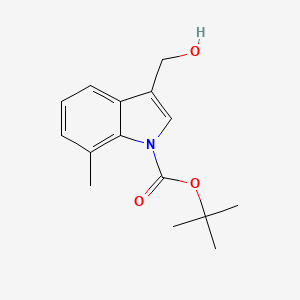

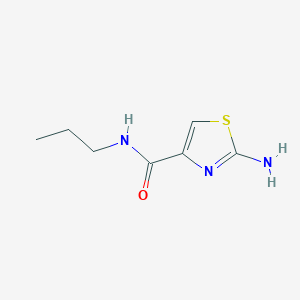
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
